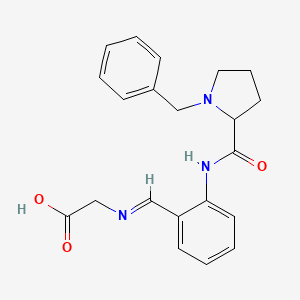
(S)-(O-(N-Benzylprolyl)amino)(phenyl)methyleneiminoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ni-(S)-BPB-GLy is a nickel-based compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ni-(S)-BPB-GLy typically involves complexation and precipitation methods. One common approach is the complexation-impregnation method, where glycine is used as a complexing agent. This method involves the formation of a nickel-glycine complex, which is then impregnated onto a suitable support material . Another method is the precipitation-impregnation technique, which also utilizes glycine to control the particle size and distribution of nickel on the support .
Industrial Production Methods
Industrial production of Ni-(S)-BPB-GLy often involves high-temperature calcination processes to ensure the formation of the desired nickel phases. The use of glycine as a complexing agent is crucial in controlling the particle size and distribution, which directly impacts the catalytic performance of the compound .
化学反应分析
Types of Reactions
Ni-(S)-BPB-GLy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, nickel in the compound can be oxidized to form nickel(III) species under alkaline conditions . It also reacts with halogens to form corresponding dihalides .
Common Reagents and Conditions
Common reagents used in reactions involving Ni-(S)-BPB-GLy include sulfuric acid, nitric acid, and halogens like chlorine and bromine. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving Ni-(S)-BPB-GLy include nickel oxides, nickel halides, and various nickel complexes. These products are often used in further chemical processes or as catalysts in industrial applications .
科学研究应用
Ni-(S)-BPB-GLy has a wide range of applications in scientific research:
作用机制
The mechanism of action of Ni-(S)-BPB-GLy involves its interaction with molecular targets through various pathways. The compound can generate reactive oxygen species, which play a crucial role in its catalytic and biological activities . Additionally, it can interact with cellular components, leading to changes in cellular functions and processes .
相似化合物的比较
Similar Compounds
Compounds similar to Ni-(S)-BPB-GLy include nickel sulfide, nickel arsenide, and other nickel-based catalysts . These compounds share some chemical properties with Ni-(S)-BPB-GLy but differ in their specific applications and reactivity.
Uniqueness
What sets Ni-(S)-BPB-GLy apart from other similar compounds is its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a compound of significant interest .
属性
分子式 |
C21H23N3O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
2-[[2-[(1-benzylpyrrolidine-2-carbonyl)amino]phenyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(26)14-22-13-17-9-4-5-10-18(17)23-21(27)19-11-6-12-24(19)15-16-7-2-1-3-8-16/h1-5,7-10,13,19H,6,11-12,14-15H2,(H,23,27)(H,25,26) |
InChI 键 |
JXHNEINEXHQUFF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C=NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
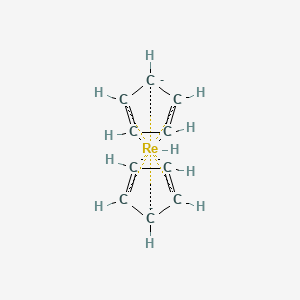
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
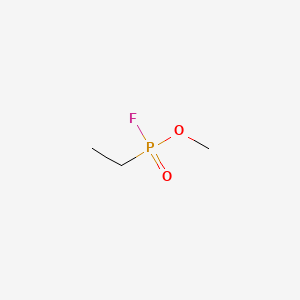
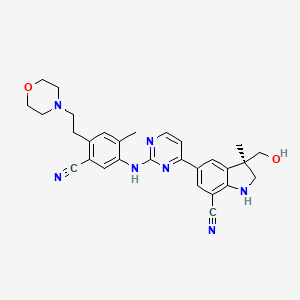
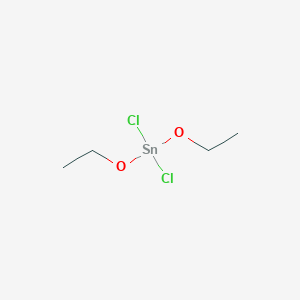
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
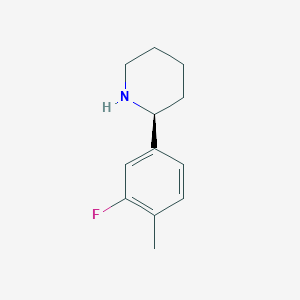
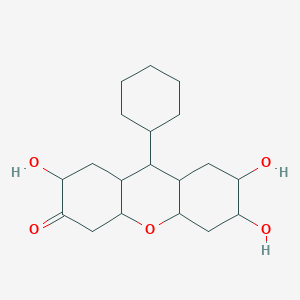
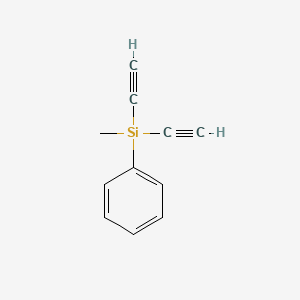

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)
